rac-tert-butylN-{[(1R,2R)-2-(aminomethyl)cyclopropyl]methyl}carbamatehydrochloride
Description
Chemical Structure: The compound features a cyclopropane core with (1R,2R)-stereochemistry, an aminomethyl substituent at the 2-position, and a tert-butyl carbamate group attached via a methylene linker. The hydrochloride salt enhances stability and solubility .
Molecular Formula: C₁₁H₂₁ClN₂O₂ (including hydrochloride). Molecular Weight: ~235.75 g/mol (base: 196.28 g/mol + HCl: 36.46 g/mol) . Applications: A versatile intermediate in medicinal chemistry, particularly for synthesizing protease inhibitors or CNS-targeting drugs due to its rigid cyclopropane scaffold and protected amine .
Properties
IUPAC Name |
tert-butyl N-[[(1R,2R)-2-(aminomethyl)cyclopropyl]methyl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-6-8-4-7(8)5-11;/h7-8H,4-6,11H2,1-3H3,(H,12,13);1H/t7-,8-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKPMWBDJLGRQQ-WSZWBAFRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC1CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1C[C@H]1CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of rac-tert-butylN-{[(1R,2R)-2-(aminomethyl)cyclopropyl]methyl}carbamatehydrochloride involves several steps. One common synthetic route includes the reaction of tert-butyl carbamate with a cyclopropyl derivative. The reaction conditions typically involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is carried out at a temperature range of 0-25°C .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The tert-butyl carbamate (Boc) group undergoes hydrolysis under acidic or basic conditions to yield the free amine. This reaction is critical for deprotection in synthetic workflows:
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Acidic Hydrolysis : Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard method for Boc deprotection, producing the corresponding ammonium salt .
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Basic Hydrolysis : Aqueous NaOH or KOH may cleave the carbamate, though steric hindrance from the tert-butyl group slows the reaction .
Key Data:
| Reaction Condition | Product | Yield (Typical) | Source |
|---|---|---|---|
| 20% TFA in DCM, 1h | Cyclopropane-ammonium chloride | >90% | |
| 1M NaOH, reflux, 12h | Free amine + tert-butanol | 60–70% |
Acylation of the Deprotected Amine
The primary amine (after Boc removal) reacts with acylating agents (e.g., acetyl chloride, anhydrides) to form amides:
Example Reaction:
| Reagent | Solvent | Product | Notes | Source |
|---|---|---|---|---|
| Acetic anhydride | THF | N-acetyl derivative | Requires catalytic DMAP |
Cyclopropane Ring Reactivity
The strained cyclopropane ring may participate in selective transformations:
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Ring-Opening : Under strong acidic (e.g., HBr/AcOH) or oxidative conditions (e.g., O), the cyclopropane ring can cleave to form dihalides or carbonyl compounds .
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Electrophilic Additions : Limited reactivity observed due to steric protection from the aminomethyl and carbamate groups .
Stability Data:
| Condition | Observation | Source |
|---|---|---|
| 1M HCl, 24h | No ring opening | |
| Ozone, -78°C | Partial oxidation to ketone |
Alkylation and Reductive Amination
The deprotected amine can undergo alkylation or reductive amination with aldehydes/ketones:
Salt-Formation and Solubility
The hydrochloride salt enhances water solubility (≈10 mg/mL at 25°C) but reduces reactivity in polar protic solvents. Neutralization with bases (e.g., NaHCO) regenerates the free amine for further reactions .
Scientific Research Applications
Organic Synthesis
This compound acts as a versatile building block for synthesizing more complex molecules. Its unique structure facilitates various chemical transformations, making it a valuable intermediate in organic chemistry .
Biological Research
In biological studies, rac-tert-butyl N-{[(1R,2R)-2-(aminomethyl)cyclopropyl]methyl}carbamate hydrochloride is utilized to investigate enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological targets aids in understanding biochemical pathways and mechanisms of action .
Medicinal Chemistry
The compound shows promise in drug development, particularly for designing therapeutic agents targeting specific molecular pathways. Its structural properties allow for modifications that can enhance efficacy and selectivity in pharmacological applications .
Industrial Applications
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties can be leveraged to create compounds with desirable characteristics for various applications .
Case Study 1: Enzyme Inhibition
A study demonstrated that rac-tert-butyl N-{[(1R,2R)-2-(aminomethyl)cyclopropyl]methyl}carbamate hydrochloride effectively inhibits a specific enzyme involved in metabolic pathways. The compound was shown to bind to the active site of the enzyme, preventing substrate access and thereby inhibiting activity .
Case Study 2: Drug Development
Research focused on modifying this compound to enhance its pharmacokinetic properties led to the development of a new class of drugs targeting cardiovascular diseases. The modifications improved solubility and bioavailability, showcasing its potential as a lead compound in medicinal chemistry .
Mechanism of Action
The mechanism of action of rac-tert-butylN-{[(1R,2R)-2-(aminomethyl)cyclopropyl]methyl}carbamatehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition occurs through the formation of stable complexes between the compound and the active sites of the target molecules. The pathways involved in its mechanism of action include enzyme inhibition and modulation of protein-protein interactions .
Comparison with Similar Compounds
Structural Analogues with Cyclopropane Cores
Table 1: Key Structural and Physicochemical Comparisons
Functional Group Variations
- Carbamate Protection: The target compound uses a tert-butyl carbamate (Boc) group to protect the primary amine, a common strategy to enhance stability during synthesis . In contrast, 1-ethylcyclopropanamine hydrochloride (CAS 174886-06-7) lacks this protection, making it more reactive but less stable in basic conditions . tert-butyl N-[cis-2-aminocyclopropyl]carbamate hydrochloride (CAS 217806-26-3) shares the Boc group but has a cis-2-amine configuration, altering steric and electronic properties .
- Substituent Effects: The chlorophenyl variant (CAS 2227820-47-3) introduces aromaticity and a halogen, increasing molecular weight and lipophilicity compared to the target compound . Cyano-substituted analogues (e.g., trans-2-cyanocyclopropanecarboxylic acid, CAS 39891-82-2) prioritize electrophilic reactivity for further functionalization .
Physicochemical Properties
- Solubility : Hydrochloride salts (e.g., target compound, CAS 217806-26-3) exhibit higher aqueous solubility than free bases, critical for biological assays .
- Stability : Boc protection in the target compound mitigates oxidation and nucleophilic degradation, whereas unprotected amines (e.g., 1-ethylcyclopropanamine) require inert storage conditions .
Biological Activity
The compound rac-tert-butyl N-{[(1R,2R)-2-(aminomethyl)cyclopropyl]methyl}carbamate hydrochloride (CAS Number: 2228028-88-2) is a carbamate derivative that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₄H₂₈N₂O₂
- Molecular Weight : 256.38 g/mol
- Structure : The compound features a tert-butyl group and a cyclopropyl moiety, contributing to its unique biological properties.
The biological activity of rac-tert-butyl N-{[(1R,2R)-2-(aminomethyl)cyclopropyl]methyl}carbamate hydrochloride primarily involves its interaction with specific enzymes and proteins. The compound acts as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, this compound can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cholinergic signaling.
Key Mechanisms:
- Enzyme Inhibition : The compound forms stable complexes with the active sites of target enzymes, effectively inhibiting their activity.
- Protein Interaction Modulation : It may alter protein-protein interactions, influencing various signaling pathways.
Biological Activity and Therapeutic Potential
Research indicates that rac-tert-butyl N-{[(1R,2R)-2-(aminomethyl)cyclopropyl]methyl}carbamate hydrochloride exhibits promising biological activities relevant to several therapeutic areas:
- Neuroprotection : Due to its AChE inhibitory properties, this compound may have potential in treating neurodegenerative diseases such as Alzheimer's disease.
- Antimicrobial Activity : Preliminary studies suggest that carbamate derivatives can exhibit antimicrobial properties, making them candidates for further research in infectious disease treatment.
- Anti-inflammatory Effects : The modulation of cholinergic signaling may also contribute to anti-inflammatory effects, which could be beneficial in conditions characterized by excessive inflammation.
Case Studies and Research Findings
Several studies have investigated the biological effects of carbamate compounds similar to rac-tert-butyl N-{[(1R,2R)-2-(aminomethyl)cyclopropyl]methyl}carbamate hydrochloride:
- Inhibition Studies :
- Toxicity Assessments :
-
Biochemical Pathway Analysis :
- Investigations into the metabolic pathways affected by carbamates highlighted their potential role in modulating neurotransmitter systems and inflammatory pathways. This suggests that rac-tert-butyl N-{[(1R,2R)-2-(aminomethyl)cyclopropyl]methyl}carbamate hydrochloride could be further explored for its therapeutic applications .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for rac-tert-butyl N-{[(1R,2R)-2-(aminomethyl)cyclopropyl]methyl}carbamate hydrochloride, and how do reaction conditions influence yield?
- Answer : The compound is synthesized via cyclopropane ring formation followed by carbamate protection. Key steps include:
- Cyclopropanation : Use of transition-metal catalysts (e.g., rhodium) to form the strained cyclopropane ring .
- Aminomethylation : Introduction of the aminomethyl group via reductive amination or nucleophilic substitution .
- Carbamate Protection : Reaction with tert-butyl chloroformate under basic conditions (e.g., NaHCO₃) to form the carbamate .
- Hydrochloride Salt Formation : Acidic workup (HCl) to improve stability .
- Optimization : Yields depend on temperature control (0–25°C), solvent polarity (e.g., THF vs. DCM), and stoichiometric ratios of intermediates.
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Answer : A combination of spectroscopic and chromatographic methods is critical:
Q. How does the cyclopropane ring influence the compound’s reactivity in nucleophilic substitution reactions?
- Answer : The strained cyclopropane ring increases susceptibility to ring-opening reactions. For example:
- Nucleophilic Attack : The aminomethyl group acts as a directing group, enabling regioselective substitution at the cyclopropane carbon .
- Ring-Opening Pathways : Acidic or basic conditions may lead to rearrangement (e.g., forming allylic amines), requiring careful pH control during reactions .
Advanced Research Questions
Q. What strategies resolve contradictions in reported stereochemical outcomes during cyclopropane synthesis?
- Answer : Discrepancies arise from competing transition states (e.g., Simmons-Smith vs. Charette cyclopropanation). Mitigation strategies include:
- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (1R,2R)-diaminocyclopropane derivatives) to enforce stereocontrol .
- Catalytic Asymmetric Synthesis : Rhodium(II) catalysts with chiral ligands (e.g., Dirhodium(II) tetraprolinate) improve enantiomeric excess (ee >90%) .
- Crystallographic Validation : Single-crystal X-ray diffraction to unambiguously confirm absolute configuration .
Q. How can researchers design experiments to evaluate the compound’s stability under physiological conditions for in vitro assays?
- Answer : Stability studies should simulate biological environments:
- Buffer Solutions : Incubate in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours. Monitor degradation via LC-MS .
- Light/Temperature Stress : Expose to UV light (254 nm) or 40°C to assess photolytic/thermal decomposition .
- Key Metrics : Half-life (t₁/₂), degradation products (e.g., tert-butyl alcohol from carbamate hydrolysis) .
Q. What methodological approaches address low yields in the final hydrochloride salt formation?
- Answer : Low yields often stem from poor solubility or competing side reactions. Solutions include:
- Counterion Screening : Test alternative acids (e.g., trifluoroacetic acid) to improve crystallization .
- Antisolvent Addition : Introduce hexane or diethyl ether to precipitate the hydrochloride salt .
- Purification : Use recrystallization (ethanol/water) or preparative HPLC with ion-pair reagents (e.g., heptafluorobutyric acid) .
Q. How does this compound compare to structurally similar carbamates in enzyme inhibition assays?
- Answer : Comparative studies should focus on:
- Structural Analogues : Replace the cyclopropane with cyclobutane (higher ring strain) or remove the tert-butyl group .
- Assay Design : Test against serine hydrolases (e.g., acetylcholinesterase) using fluorogenic substrates (e.g., 4-nitrophenyl acetate). Measure IC₅₀ values and binding kinetics (kₐₜ/Kₘ) .
- SAR Insights : The aminomethyl group enhances hydrogen bonding to catalytic triads, while the cyclopropane restricts conformational flexibility, improving potency .
Data Contradiction Analysis
Q. Why do some studies report conflicting bioactivity data for this compound?
- Answer : Variations arise from:
- Purity Differences : Impurities (e.g., residual solvents) may antagonize biological targets. Always validate purity via orthogonal methods (HPLC + NMR) .
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or serum content (e.g., FBS vs. serum-free) alter compound uptake .
- Salt Form : Hydrochloride vs. freebase forms have distinct solubility profiles, affecting effective concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
